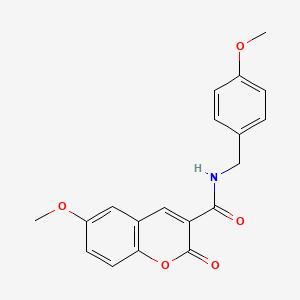![molecular formula C15H17N5O3 B5521601 8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)
8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C18H23N5O3 . It’s a complex organic compound that falls under the category of purines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.407 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 579.0±60.0 °C at 760 mmHg, and a flash point of 303.9±32.9 °C . It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound is utilized in the synthesis of heterocycle-incorporated azo dye derivatives, which are explored for their potential as pharmacological agents. The incorporation of the heterocyclic moiety into the azo dye scaffold has been shown to enhance bioactive properties, leading to applications in anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Cancer Treatment Studies
In the realm of oncology, derivatives of this compound have demonstrated efficacy in inhibiting the growth of cancerous cells. For instance, certain azo dye derivatives have shown good activity towards the human colon cell line (HCT116), suggesting potential applications in cancer treatment .
Biological Activity Screening
The compound serves as a precursor in the synthesis of novel benzimidazole derivatives. These derivatives are then evaluated for their biological activities, which include screening for anti-tumor properties across various cell lines, such as VERO, MCF-7, WI-38, and HepG2 .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of synthesized compounds with biological targets. For example, derivatives of this compound have been studied for their binding affinity, with promising results observed in the form of stable hydrogen bond formation within the target pocket .
Synthetic Methodology Development
Researchers are continuously seeking new and safe synthetic methodologies for azo dye derivatives. The compound plays a role in the development of facile synthetic approaches, contributing to the advancement of synthetic chemistry practices .
Chromophore Research
Azo chromophores, which include derivatives of this compound, are significant in the study of colorant organic materials. They are characterized by the presence of azo groups and have applications in inkjet printing, thermal transfer printing, photography, color additives, biomedical area, molecular recognition, light-controlled polymers, and the liquid crystal industry .
Material Science
The compound’s derivatives are investigated for their use in material science, particularly in the creation of light-controlled polymers and liquid crystals. These applications leverage the unique properties of azo dyes, such as their response to light, which can be used to develop smart materials .
Environmental Studies
In environmental research, the compound’s derivatives are examined for their potential use in the removal or detection of pollutants. Their ability to bind with various substances makes them suitable for applications in environmental monitoring and remediation .
Eigenschaften
IUPAC Name |
8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)16-14(17-12)20(7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFXWQPUWNSLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)
![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)